molecular formula C15H15N3O5 B13835186 3-Amino-2-(furan-2-yl)-6,7,8-trimethoxyquinazolin-4-one

3-Amino-2-(furan-2-yl)-6,7,8-trimethoxyquinazolin-4-one

Cat. No.: B13835186
M. Wt: 317.30 g/mol
InChI Key: UFONGKCPGVETJP-UHFFFAOYSA-N
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Description

3-Amino-2-(furan-2-yl)-6,7,8-trimethoxyquinazolin-4-one is a heterocyclic compound that features a quinazoline core substituted with a furan ring and three methoxy groups. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(furan-2-yl)-6,7,8-trimethoxyquinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzamide with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The intermediate product is then subjected to cyclization and methylation reactions to introduce the methoxy groups at the 6, 7, and 8 positions of the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Catalysts such as palladium or platinum may be employed to facilitate the reactions, and purification steps such as recrystallization or chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(furan-2-yl)-6,7,8-trimethoxyquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various N-substituted quinazoline derivatives.

Scientific Research Applications

3-Amino-2-(furan-2-yl)-6,7,8-trimethoxyquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Amino-2-(furan-2-yl)-6,7,8-trimethoxyquinazolin-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-cyano-4H-chromenes: These compounds share a similar heterocyclic core and exhibit interesting pharmacological properties.

    2-Amino-4H-pyran-3-carbonitriles: These compounds also have a heterocyclic structure and are known for their biological activities.

Uniqueness

3-Amino-2-(furan-2-yl)-6,7,8-trimethoxyquinazolin-4-one is unique due to the presence of the furan ring and the specific substitution pattern on the quinazoline core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C15H15N3O5

Molecular Weight

317.30 g/mol

IUPAC Name

3-amino-2-(furan-2-yl)-6,7,8-trimethoxyquinazolin-4-one

InChI

InChI=1S/C15H15N3O5/c1-20-10-7-8-11(13(22-3)12(10)21-2)17-14(18(16)15(8)19)9-5-4-6-23-9/h4-7H,16H2,1-3H3

InChI Key

UFONGKCPGVETJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)N)OC)OC

Origin of Product

United States

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